2,4,6-Tribromopyrimidine
Overview
Description
2,4,6-Tribromopyrimidine is an organic compound with the molecular formula C4HBr3N2. It is a derivative of pyrimidine, where three hydrogen atoms are replaced by bromine atoms at positions 2, 4, and 6. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in nucleic acid synthesis and metabolism, which can affect various downstream cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Tribromopyrimidine can be synthesized through the bromination of pyrimidine. The process typically involves the reaction of pyrimidine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in solvents such as dimethylformamide or tetrahydrofuran.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Often employ palladium or copper catalysts under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidines, while reduction can produce dibromopyrimidines .
Scientific Research Applications
2,4,6-Tribromopyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Similar structure but with chlorine atoms instead of bromine.
2,4,6-Trifluoropyrimidine: Contains fluorine atoms in place of bromine.
2,4,6-Trinitropyrimidine: Has nitro groups instead of bromine atoms.
Uniqueness: 2,4,6-Tribromopyrimidine is unique due to its high reactivity and the specific properties imparted by the bromine atoms. Compared to its chlorinated and fluorinated counterparts, the bromine atoms provide different steric and electronic effects, influencing the compound’s reactivity and interactions with other molecules. This makes it particularly useful in certain chemical syntheses and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
2,4,6-tribromopyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEYFWKLKMOHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293181 | |
Record name | 2,4,6-Tribromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-11-7 | |
Record name | 36847-11-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Tribromopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90293181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tribromopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can NMR data, specifically longitudinal relaxation times (T1) and nuclear Overhauser effects (NOE), provide insights into the molecular dynamics of 2,4,6-tribromopyrimidine in solution?
A1: The research paper delves into the rotational dynamics of this compound in solution using NMR techniques. [] The measured longitudinal relaxation times (T1) of carbon-13 nuclei, in conjunction with NOE data, can be used to determine the rotational diffusion tensor of the molecule. [] This tensor describes how the molecule tumbles and rotates in solution, providing valuable information about its molecular dynamics and interactions with the surrounding solvent. [] This information is crucial for understanding the compound's behavior in solution and can be further extrapolated to predict its interactions with other molecules, such as potential drug targets.
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